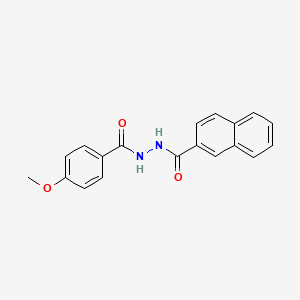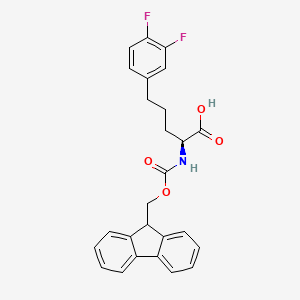
N'-(4-Methoxybenzoyl)-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzoyl)-2-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-naphthohydrazide. The process can be summarized as follows:
Starting Materials: 4-Methoxybenzoyl chloride and 2-naphthohydrazide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.
Procedure: 4-Methoxybenzoyl chloride is added dropwise to a solution of 2-naphthohydrazide in the chosen solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is typically purified by recrystallization or column chromatography to obtain N’-(4-Methoxybenzoyl)-2-naphthohydrazide in high purity.
Industrial Production Methods
Industrial production of N’-(4-Methoxybenzoyl)-2-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control to ensure consistent reaction conditions.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Automated Purification: Industrial purification methods may include automated chromatography systems and crystallization units to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxybenzoyl)-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(4-Methoxybenzoyl)-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzoyl)-2-naphthohydrazide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the naphthohydrazide moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Methoxybenzoyl)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-aminobenzohydrazide: Contains an amino group instead of a naphthyl group.
N’-(4-Methoxybenzoyl)-2-thiobenzohydrazide: Features a thiol group instead of a naphthyl group.
Uniqueness
N’-(4-Methoxybenzoyl)-2-naphthohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N'-(4-methoxybenzoyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-8-14(9-11-17)18(22)20-21-19(23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
SHMSXBAHVASUIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
![(1R,2S)-2-[4-(2-sulfanylideneethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B12838375.png)

![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
